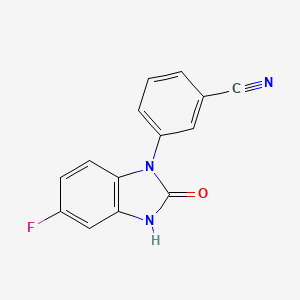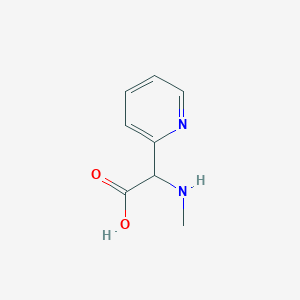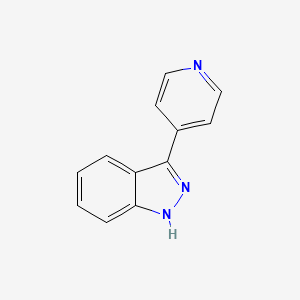![molecular formula C12H12ClF3O3 B7902653 Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate CAS No. 1443345-65-0](/img/structure/B7902653.png)
Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate
Vue d'ensemble
Description
Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate is an organic compound that belongs to the class of phenoxypropanoates. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanoates.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific biological pathways.
Industry: In the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing hydrophobic interactions and metabolic stability. The phenoxy moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate: Similar structure but with an acetate group instead of a propanoate group.
Methyl 3-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-[2-bromo-4-(trifluoromethyl)-phenoxy]propanoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in research and industrial applications where these properties are desirable.
Propriétés
IUPAC Name |
ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-18-11(17)5-6-19-10-4-3-8(7-9(10)13)12(14,15)16/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVPGPCKZEQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156938 | |
| Record name | Propanoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-65-0 | |
| Record name | Propanoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


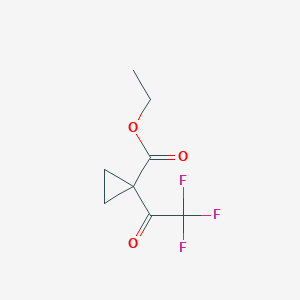

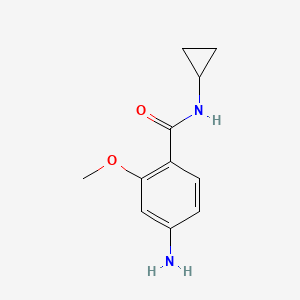
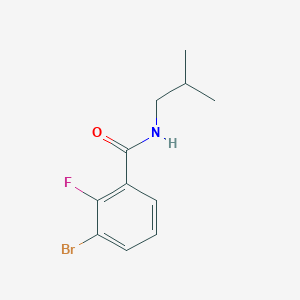
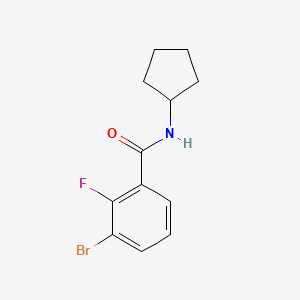
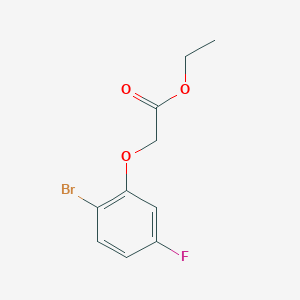
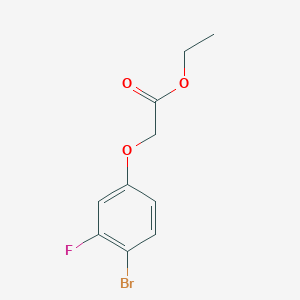
![Ethyl 2-[2-chloro-4-(trifluoromethyl)-phenoxy]acetate](/img/structure/B7902630.png)
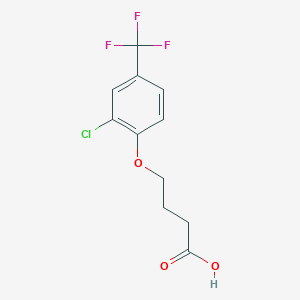
![Ethyl 3-[2-chloro-5-(trifluoromethyl)-phenoxy]propanoate](/img/structure/B7902647.png)

